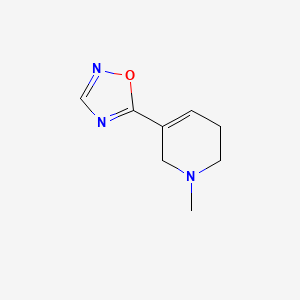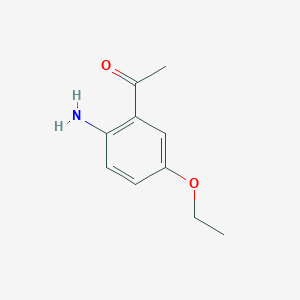
1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃ClF₂N₂ and a molecular weight of 234.67 g/mol This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two fluorine atoms on the phenyl ring
Métodos De Preparación
The synthesis of 1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of 3,5-difluoroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)pyrrolidin-3-amine: This compound has a chlorine atom instead of fluorine, which can affect its chemical and biological properties.
1-(3,5-Dimethylphenyl)pyrrolidin-3-amine: The presence of methyl groups instead of fluorine can lead to differences in reactivity and biological activity.
1-(3,5-Difluorophenyl)pyrrolidin-2-one: This compound has a carbonyl group in place of the amine group, resulting in different chemical behavior and applications.
Propiedades
Fórmula molecular |
C10H13ClF2N2 |
|---|---|
Peso molecular |
234.67 g/mol |
Nombre IUPAC |
1-(3,5-difluorophenyl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H12F2N2.ClH/c11-7-3-8(12)5-10(4-7)14-2-1-9(13)6-14;/h3-5,9H,1-2,6,13H2;1H |
Clave InChI |
YFLRVUHCARRZBL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)C2=CC(=CC(=C2)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)
![Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-](/img/structure/B13650948.png)




![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13650983.png)
